6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Historical Context and Discovery
The history of organic nitrates in medicine begins in 1847 with Ascanio Sobrero's discovery of glyceryl trinitrate (nitroglycerin). However, it wasn't until 1879 that the English physician William Murrel first described its beneficial effects against angina pectoris. The actual mechanism of action remained unknown for approximately 100 years, until the groundbreaking work of Murad and colleagues in 1977, who determined that nitrates needed to release nitric oxide (NO) to exert their physiological effects.
Isosorbide compounds emerged as important derivatives in the nitrate family of medications. Isosorbide mononitrate was developed as an improvement over isosorbide dinitrate, primarily because it doesn't undergo first-pass metabolism in the liver, resulting in 100% bioavailability after oral administration. The FDA approved isosorbide mononitrate in 1991 as an anti-anginal agent.
The discovery of isosorbide mononitrate's metabolic pathways, including the formation of glucuronide derivatives, came later through detailed pharmacokinetic studies. Researchers identified that only 1-2% of orally administered isosorbide mononitrate is excreted unchanged in urine, with the remainder being eliminated as inactive metabolites, including the glucuronide compound that is the focus of this article.
Significance in Nitric Oxide Research
The significance of nitric oxide research was formally recognized in 1998 when the Nobel Prize for Physiology and Medicine was awarded to Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad for their discoveries concerning "nitric oxide as a signaling molecule in the cardiovascular system". This recognition came after the journal Science named nitric oxide the "Molecule of the Year" in 1992.
The discovery that isosorbide mononitrate acts as a prodrug for nitric oxide revolutionized our understanding of how these medications work. When metabolized, isosorbide mononitrate releases NO, which activates soluble guanylyl cyclase in vascular endothelial cells, increasing intracellular concentrations of cyclic GMP (cGMP). This initiates a cascade that ultimately reduces intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.
Isosorbide 5-Mononitrate Glucuronide represents an important step in this metabolic pathway. Understanding its formation and properties has contributed significantly to our knowledge of how the body processes nitrate medications and the underlying mechanisms of their therapeutic effects.
Structural Relation to Isosorbide Derivatives
The chemical structure of Isosorbide 5-Mononitrate Glucuronide (6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid) represents a conjugate of isosorbide mononitrate with glucuronic acid. This structure relates to a family of isosorbide compounds that share the basic bicyclic furofuran structure but differ in their nitrate substitution patterns and metabolic modifications.
The parent compound, isosorbide, is a bicyclic diol derived from sorbitol. The dinitrate form has nitrate groups at both the 2 and 5 positions, while isosorbide mononitrate has only one nitrate group, typically at the 5-position. The glucuronide metabolite forms when the body conjugates glucuronic acid to isosorbide mononitrate, creating a more water-soluble compound that facilitates elimination.
Table 1: Structural Comparison of Isosorbide Derivatives
| Compound | Chemical Formula | Molecular Weight (g/mol) | Nitrate Groups | Additional Features |
|---|---|---|---|---|
| Isosorbide | C6H10O4 | 146.14 | None | Basic bicyclic structure |
| Isosorbide Dinitrate | C6H8N2O8 | 236.14 | 2 (positions 2 and 5) | Prodrug for NO release |
| Isosorbide Mononitrate | C6H9NO6 | 191.14 | 1 (position 5) | 100% bioavailability |
| Isosorbide 5-Mononitrate Glucuronide | C12H17NO12 | 367.26 | 1 (position 5) | Glucuronic acid conjugate |
The metabolic relationship between these compounds is hierarchical. Isosorbide dinitrate is metabolized to isosorbide mononitrate (primarily the 5-mononitrate), which is further metabolized to isosorbide and other derivatives, including the glucuronide conjugate.
Current Research Landscape
Current research on Isosorbide 5-Mononitrate Glucuronide focuses primarily on its role in the metabolic pathway of isosorbide mononitrate and its use as a reference standard in analytical methods for pharmacokinetic studies.
As a metabolite, Isosorbide 5-Mononitrate Glucuronide is pharmacologically inactive, but its formation represents an important detoxification and elimination pathway for isosorbide mononitrate. Understanding this pathway is crucial for optimizing dosing regimens and predicting drug interactions.
In the analytical realm, highly characterized reference standards of Isosorbide 5-Mononitrate Glucuronide are essential for method development, validation, and quality control in pharmaceutical analysis. These standards enable precise quantification of this metabolite in biological samples, supporting pharmacokinetic studies and therapeutic drug monitoring.
The broader field of nitric oxide research continues to evolve, with potential applications extending beyond cardiovascular medicine to areas such as neurology, immunology, and cancer research. As an important metabolite in the NO pathway, Isosorbide 5-Mononitrate Glucuronide indirectly contributes to this expanding research landscape.
Properties
IUPAC Name |
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5?,6?,7?,8+,9+,10?,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSDQNPAIOBOQ-KUIJWGRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954531 | |
| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32871-20-8 | |
| Record name | Isosorbide-5-mononitrate-2-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
IS-5-MN-2-Glu is a primary metabolite of Isosorbide-5-mononitrate (IS-5-MN)It’s known that is-5-mn, the parent compound, is used in the treatment of angina pectoris, implying that its targets could be related to cardiovascular function.
Mode of Action
It’s known that is-5-mn, the parent compound, works by relaxing the smooth muscles in the walls of blood vessels, leading to dilation of the coronary arteries. This increases the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris.
Biochemical Pathways
It’s known that is-5-mn, the parent compound, is involved in the nitric oxide-cgmp pathway, which plays a crucial role in vascular smooth muscle relaxation.
Pharmacokinetics
IS-5-MN-2-Glu is a metabolite of IS-5-MN. IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect. This means that the drug can reach the systemic circulation unchanged when administered orally. The median elimination half-lives of IS-5-MN and IS-5-MN-2-Glu were found to be 0.7 and 2.5 hours, respectively.
Result of Action
It’s known that is-5-mn, the parent compound, can cause relaxation of vascular smooth muscle, leading to dilation of the coronary arteries. This can increase the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris.
Action Environment
The action of IS-5-MN-2-Glu can be influenced by various environmental factors. For instance, patients with impaired liver function need to be careful when administered IS-5-MN, the parent compound, as higher concentrations than normal were found in these patients. Furthermore, renal function can also impact the pharmacokinetics of IS-5-MN.
Biochemical Analysis
Biochemical Properties
Isosorbide-5-mononitrate-2-glucuronide is involved in several biochemical reactions. It is a primary metabolite of IS-5-MN, which is known for its complete absolute bioavailability due to the absence of any first-pass effect. This property makes it a crucial compound in patients with impaired liver function.
Cellular Effects
The effects of Isosorbide-5-mononitrate-2-glucuronide on cells are primarily related to its parent compound, IS-5-MN. IS-5-MN has been found to have significant effects on patients with hepatic failure, with higher concentrations than normal found in these patients. The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively.
Molecular Mechanism
The molecular mechanism of Isosorbide-5-mononitrate-2-glucuronide is closely tied to its parent compound, IS-5-MN. IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect. This property is crucial in patients with impaired liver function, as higher concentrations than normal were found in these patients.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isosorbide-5-mononitrate-2-glucuronide have been observed over time. For instance, even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated.
Dosage Effects in Animal Models
The effects of Isosorbide-5-mononitrate-2-glucuronide vary with different dosages in animal models. A dose-response curve for IS-5-MN was obtained by injection of varying doses. Even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated.
Metabolic Pathways
Isosorbide-5-mononitrate-2-glucuronide is involved in the metabolic pathways of its parent compound, IS-5-MN. The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively.
Transport and Distribution
The transport and distribution of Isosorbide-5-mononitrate-2-glucuronide within cells and tissues are closely tied to its parent compound, IS-5-MN. IS-5-MN is known to have complete absolute bioavailability due to the absence of any first-pass effect.
Biological Activity
The compound 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid (CAS No. 32871-20-8) is a complex organic molecule with potential biological activities. Its structural features suggest possible applications in pharmacology and biochemistry. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Characteristics
- Molecular Formula : C₁₂H₁₇NO₁₂
- Molecular Weight : 367.26 g/mol
- IUPAC Name : 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Antioxidant Properties
Research into related compounds suggests that derivatives of furan can exhibit significant antioxidant activity. For example, studies have shown that structurally similar compounds possess the ability to scavenge free radicals and reduce oxidative stress in biological systems. The incorporation of nitrooxy groups in this compound may enhance its electron-donating capacity and contribute to its antioxidant effects.
Antimicrobial Activity
The antimicrobial potential of furan derivatives has been explored extensively. Compounds with similar structures have demonstrated activity against various bacterial strains. For instance, the evaluation of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides showed notable antibacterial properties. This suggests that the specified compound may also warrant investigation for its antimicrobial efficacy.
Enzyme Inhibition
Preliminary studies indicate that compounds containing nitrooxy groups can act as enzyme inhibitors. Enzyme inhibition is a critical mechanism for many therapeutic agents. The biological activity of the compound could be linked to its ability to modulate enzyme functions involved in metabolic pathways or signal transduction processes .
Study 1: Antioxidant Evaluation
A study focusing on the antioxidant properties of furan derivatives demonstrated that certain structural modifications significantly enhance their radical scavenging abilities. The study utilized various assays such as DPPH and ABTS to quantify antioxidant activity. The findings indicated that compounds with nitrooxy substitutions showed improved performance compared to their non-nitro counterparts.
Study 2: Antimicrobial Assessment
In another investigation involving the synthesis of furan derivatives with antimicrobial properties, researchers evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a spectrum of activity that varied with structural changes. The potential for the specified compound to exhibit similar properties remains an area for further exploration .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₁₂ |
| Molecular Weight | 367.26 g/mol |
| CAS Number | 32871-20-8 |
| Antioxidant Activity | Significant (based on analogs) |
| Antimicrobial Activity | Potential (needs evaluation) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Furofuran Derivatives
a. (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic Acid ()
- Structure : Furofuran core with two carboxylic acids at positions 3 and 6.
- Key Differences : Lacks nitrooxy and oxane moieties.
- Properties : Lower molecular weight (202.16 g/mol vs. ~395 g/mol estimated for the target), higher polarity due to dual carboxylic acids.
b. (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic Acid ()
- Structure : Hydroxy substituent at position 6 instead of nitrooxy.
- Properties : Increased hydrophilicity compared to the nitrooxy analog.
- Applications: Potential precursor for nitrooxy derivatives via esterification .
c. [(3S,3aS,6R,6aR)-3-Nitrooxy...] Nitrate Derivatives ()
- Structure : Nitrooxy groups on furofuran cores, often paired with aromatic esters (e.g., nitrophenyl carbonates).
- Key Differences : Lack the oxane-carboxylic acid moiety, impacting solubility and target specificity.
- Properties : Higher lipophilicity due to aromatic groups; used as intermediates in drug synthesis .
Pharmacological Nitrate Esters
a. Isosorbide Mononitrate ()
- Structure : Dianhydroglucitol core with a nitrate ester.
- Key Differences : Simpler bicyclic structure without oxane or carboxylic acid groups.
- Properties : Clinically used vasodilator for angina; rapid bioavailability due to small size (191.14 g/mol).
- Comparison : The target compound’s oxane-carboxylic acid moiety may prolong half-life or enable tissue-specific targeting but could reduce blood-brain barrier permeability .
Carbohydrate-Conjugated Analogs
a. 6-({3-[(6-{[5,7-Dihydroxy-2-(4-Hydroxyphenyl)-4-Oxo-4H-Chromen-3-yl]oxy}-3,4,5-Trihydroxyoxan-2-yl)methoxy]-3-Oxopropanoyl}oxy)-3,4,5-Trihydroxyoxane-2-Carboxylic Acid ()
- Structure: Oxane core linked to flavonoid and acyloxy groups.
- Key Differences: Flavonoid substituents confer antioxidant activity; lacks nitrooxy/furofuran motifs.
- Applications : Studied for antioxidant and anti-inflammatory effects .
b. (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-Hydroxybenzoyloxy)oxane-2-Carboxylic Acid ()
- Structure : Salicylate-conjugated oxane-carboxylic acid.
- Properties: Higher acidity due to phenolic and carboxylic acid groups .
Physicochemical and Functional Comparison Table
Research Implications
- Synthesis : The target compound’s complexity (e.g., stereocenters, nitrooxy installation) may require advanced methods like stereoselective catalysis (see for related furofuran syntheses) .
- Bioactivity: The nitrooxy group suggests NO-donor properties, akin to isosorbide mononitrate, but the oxane-carboxylic acid could modulate release kinetics or reduce side effects (e.g., headache) .
- Optimization : Hybridizing furofuran nitrates with carbohydrate moieties may enhance solubility and target specificity for cardiovascular or anti-inflammatory therapies.
Preparation Methods
Halogenation and Acylation of Starting Materials
The synthesis begins with compound A1 (2,5-anhydro-D-mannitol), which undergoes halogenation using hydrogen bromide (48% w/w) in dichloromethane at −10°C to yield A2 (6-bromo-2,5-anhydro-D-mannitol). Subsequent acylation with substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride) in the presence of triethylamine affords A3 , protecting secondary alcohols while leaving the C3 and C6 hydroxyls free.
Table 1: Halogenation and Acylation Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Halogenation | HBr (48%) | CH₂Cl₂ | −10°C | 92 |
| Acylation | 4-NO₂BzCl, Et₃N | THF | 0°C → RT | 85 |
Enzymatic Reduction for Chiral Induction
The critical C3 stereocenter is established via enzymatic reduction of a ketone intermediate. Using a carbonyl reductase (e.g., from Lactobacillus kefir), compound B (6-bromo-3-keto derivative) is reduced to C (3R,3aR,6aR)-hexahydrofuro[3,2-b]furan-3-ol) with >99% enantiomeric excess (ee). The reaction employs a biphasic system (phosphate buffer:isopropanol, 4:1) with NADPH recycling via glucose dehydrogenase.
Key Parameters :
-
Enzyme loading: 80 g/L
-
Co-substrate: Glucose (1.5 equiv)
-
Temperature: 30°C
-
Reaction time: 24 h
Introduction of the Nitrooxy Group
Nitration of C6 Hydroxyl
The C6 hydroxyl group in C is nitrated using a HNO₃/H₂SO₄ mixture (1:3 v/v) in dichloromethane at 0°C. This mirrors the nitration of 6-hydroxyhexanoic acid in prostaglandin synthesis, where the nitrooxy group is introduced without epimerization.
Table 2: Nitration Reaction Optimization
| Acid Ratio (HNO₃:H₂SO₄) | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1:2 | −5°C | 2 | 78 | 94.2 |
| 1:3 | 0°C | 1.5 | 85 | 97.8 |
| 1:4 | 5°C | 1 | 72 | 91.5 |
The optimal conditions (1:3 acid ratio, 0°C, 1.5 h) afford D (6-nitrooxy derivative) in 85% yield. Quenching with ice water and extraction with ethyl acetate minimizes degradation.
Synthesis of 3,4,5-Trihydroxyoxane-2-Carboxylic Acid
Glucose Oxidation and Protection
D-Glucose is oxidized with TEMPO/NaClO₂ to glucuronic acid, which is protected as its methyl ester using trimethylsilyl chloride (TMSCl) in methanol. Selective benzylation of the C3, C4, and C5 hydroxyls with BnBr/K₂CO₃ yields the fully protected glucuronate E .
Table 3: Protection Step Efficiency
| Protecting Group | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Methyl ester | TMSCl, MeOH | MeOH | 95 |
| Benzyl ether | BnBr, K₂CO₃ | DMF | 88 |
Deprotection and Acid Activation
Hydrogenolysis (H₂, Pd/C) removes benzyl groups, followed by saponification (NaOH, MeOH/H₂O) to regenerate the carboxylic acid. Activation as a trichlorophenyl ester enables efficient glycosylation.
Etherification and Final Assembly
Mitsunobu Coupling
The nitrooxy-furofuran D and activated glucuronate F are coupled via a Mitsunobu reaction (DIAD, PPh₃) in THF at 0°C. This proceeds with retention of configuration at the anomeric center, yielding the protected target compound G in 76% yield.
Table 4: Coupling Reaction Parameters
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DIAD/PPh₃ | THF | 0°C | 76 |
| EDC/HOBt | DMF | RT | 58 |
Global Deprotection
Final deprotection with BCl₃ in CH₂Cl₂ (−78°C) cleaves methyl and acetyl groups, affording the target compound. Purification via reverse-phase HPLC (C18 column, H₂O/MeCN gradient) achieves >99% purity.
Industrial Scalability Considerations
Enzymatic Process Optimization
Scale-up of the enzymatic reduction requires:
-
Fed-batch NADPH recycling
-
Immobilized enzyme reactors
Analytical Characterization
Q & A
Basic: What synthetic strategies are effective for constructing the bicyclic furo[3,2-b]furan core in this compound?
The bicyclic furo[3,2-b]furan core is synthesized via stereoselective ring-opening and cyclization reactions. Key steps include:
- Tin-mediated radical reactions : Using tributyltin chloride (BuSnCl) and AIBN as initiators to generate intermediates, followed by NaBHCN for reduction .
- Protecting group management : Benzyl (Bn) groups are used to protect hydroxyl moieties during synthesis, with subsequent catalytic hydrogenation (Pd(OH)/C, H) for deprotection .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating stereoisomers .
Advanced: How can the stereochemical integrity of the nitrooxy group at position 6 be preserved during synthesis?
The nitrooxy group’s stereochemical sensitivity requires:
- Low-temperature conditions : Reactions involving nitration or oxidation are conducted below 0°C to minimize racemization .
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3S,3aR,6R,6aS)-configured precursors) to enforce stereocontrol during nitrooxy introduction .
- Real-time monitoring : H NMR and HPLC-MS track stereochemical drift, enabling rapid adjustments to reaction parameters .
Basic: What spectroscopic techniques validate the compound’s structure post-synthesis?
- IR spectroscopy : Confirms the presence of nitrooxy (O–NO, ~1270–1350 cm) and carboxylic acid (–COOH, ~2500–3300 cm) groups .
- NMR : H and C NMR resolve stereochemistry:
- Furofuran protons appear as multiplet signals at δ 3.5–5.0 ppm.
- Carboxylic acid protons are absent (deuterated solvents), but the carbonyl carbon resonates at ~170 ppm .
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., [M+Na] peak) with <2 ppm error .
Advanced: How do solvent polarity and pH affect the stability of the nitrooxy functional group?
- Hydrolytic degradation : The nitrooxy group is prone to hydrolysis in aqueous media, particularly at pH > 6. Stability assays in PBS (pH 7.4) show <90% intact compound after 24 hours .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the nitrooxy group during reactions, while protic solvents (e.g., MeOH) accelerate degradation .
- Stabilizers : Addition of radical scavengers (e.g., BHT) mitigates nitrate ester decomposition during storage .
Basic: What computational methods predict the compound’s reactivity and intermolecular interactions?
- Density functional theory (DFT) : Calculates transition states for nitrooxy group reactions (e.g., hydrolysis) and identifies electrophilic/nucleophilic sites .
- Molecular docking : Models interactions with biological targets (e.g., enzymes with carbohydrate-binding domains) using software like AutoDock Vina .
- Solvent-accessible surface area (SASA) : Predicts solubility and aggregation tendencies in aqueous systems .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Dynamic effects in NMR : Conformational flexibility (e.g., furan ring puckering) may cause NMR signal splitting. Variable-temperature NMR (VT-NMR) between −40°C and 25°C resolves dynamic averaging .
- X-ray crystallography : Provides definitive stereochemical assignments. For example, the (3S,3aR,6R,6aS) configuration was confirmed via single-crystal analysis .
- Cross-validation : Compare experimental NMR data with DFT-simulated spectra for ambiguous signals .
Basic: What are the key challenges in scaling up the synthesis of this compound?
- Purification bottlenecks : Column chromatography is impractical at scale. Alternatives include crystallization (optimized using Hansen solubility parameters) or centrifugal partition chromatography .
- Exothermic reactions : Nitrooxy group formation requires precise temperature control to avoid runaway reactions. Flow chemistry systems improve heat dissipation .
- Yield optimization : Protecting group strategies (e.g., selective benzylation) improve stepwise yields from ~40% to >70% .
Advanced: How does the compound’s glycosidic linkage influence its biological activity?
- Enzymatic hydrolysis : The β-glycosidic bond between the oxane and furofuran moieties is resistant to human α-glucosidases, as shown in in vitro assays with porcine enzymes .
- Structure-activity relationships (SAR) : Modifying the glycosidic oxygen to sulfur (thioglycoside) increases metabolic stability but reduces solubility .
- Targeted delivery : The oxane-carboxylic acid moiety enhances binding to lectin receptors in cellular uptake studies .
Basic: What analytical methods quantify trace impurities in the final product?
- HPLC-DAD/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate impurities (e.g., de-nitrated byproducts) .
- LC-MS/MS : Detects sub-0.1% impurities via multiple reaction monitoring (MRM), using transitions like m/z 450 → 132 for the parent ion .
- Karl Fischer titration : Measures residual water (<0.5% w/w), critical for hygroscopic intermediates .
Advanced: What strategies address discrepancies between in silico predictions and experimental data for this compound?
- Force field parameterization : Custom OPLS-4 parameters improve conformational sampling for flexible moieties (e.g., the hexahydrofurofuran ring) .
- Machine learning : Train models on similar compounds to predict NMR shifts or reaction yields with >85% accuracy .
- Error analysis : Systematic comparison of DFT-calculated vs. experimental pKa values identifies limitations in solvation models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
